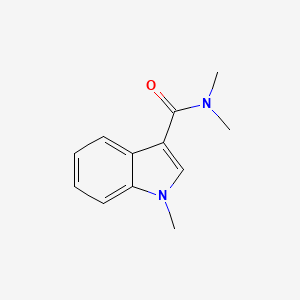

N,N,1-Trimethyl-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N,N,1-trimethylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-13(2)12(15)10-8-14(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZREQOQXZREOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-1H-indole-3-carboxamide typically involves multi-step reactions starting from indole or its derivativesFor instance, the cyclization reaction using azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Indole derivatives, including N,N,1-trimethyl-1H-indole-3-carboxamide, have been investigated for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that indole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting potential as chemotherapeutic agents .

1.2 Antimicrobial Properties

The antimicrobial activity of indole derivatives is well-documented. This compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic pathways .

1.3 Synthetic Cannabinoid Research

Recent studies have explored the role of indole derivatives in the development of synthetic cannabinoids. This compound is structurally similar to several synthetic cannabinoid receptor agonists (SCRAs), which have been linked to both therapeutic and adverse effects. Understanding the pharmacokinetics and metabolic pathways of these compounds is crucial for assessing their safety and efficacy .

Synthetic Chemistry Applications

2.1 Synthesis of Indole Derivatives

This compound serves as a precursor in the synthesis of more complex indole derivatives. Its reactivity allows for various chemical transformations, including sulfonylation and cyclization reactions under mild conditions. For example, visible-light-induced reactions have been employed to synthesize sulfonated indole-fused pyridines using this compound as a starting material .

2.2 Green Chemistry Approaches

The synthesis of this compound has been integrated into green chemistry protocols that emphasize sustainability and reduced environmental impact. These methods often utilize benign solvents and renewable energy sources, such as visible light, to promote chemical reactions while minimizing waste .

Case Studies

3.1 Case Study on Anticancer Properties

A systematic study evaluated the anticancer effects of several indole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

3.2 Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The findings revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Data Summary Table

| Application Area | Findings/Results |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against multiple cancer cell lines |

| Antimicrobial Properties | Efficacy against MRSA and other bacterial strains |

| Synthetic Chemistry | Used as a precursor in the synthesis of complex indole derivatives |

| Green Chemistry | Integrated into sustainable synthesis protocols using visible light |

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some indole derivatives are known to inhibit glycogen phosphorylase, affecting glucose metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Molecular Features of Indole-3-carboxamide Derivatives

Key Observations :

- Synthetic Flexibility: Methylation at N1 (indole ring) is less common in synthetic cannabinoids (e.g., CBM-018 uses pentyl at N1 ), suggesting divergent applications.

Analytical Characterization

- NMR Spectroscopy : Methyl groups at N1 and N,N-dimethyl carboxamide produce distinct shifts. For example, N-methyl-1H-indole-3-carboxamide () shows characteristic indole C3 carbonyl signals at ~165 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks for N,N-diisopropyl analogs () align with their higher molecular weights (e.g., m/z 244.33 ).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing N,N,1-Trimethyl-1H-indole-3-carboxamide with high purity?

- Methodological Answer : Multi-step synthesis typically involves coupling indole derivatives with activated carboxamide precursors. For example, use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU to facilitate amide bond formation. Purification via column chromatography (e.g., silica gel, 0–30% ethyl acetate in hexane) or recrystallization improves yield and purity. Monitor reactions using TLC and confirm intermediates via -NMR .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Indole activation | DCC/DMAP, dry DCM | 60–75% |

| Amide coupling | HATU, DIEA, DMF | 80–90% |

| Final purification | Combiflash chromatography | >95% purity |

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks (e.g., methyl group resonances at δ 2.89–3.77 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

-

Analog Synthesis : Introduce substituents at the indole C5/C6 positions or modify the carboxamide N-alkyl groups. For example, replace methyl with methoxyethyl to assess steric effects .

-

Biological Assays : Test analogs against targets (e.g., GPCRs, kinases) using radioligand binding (-labeled compounds) or functional assays (cAMP modulation) .

-

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with receptors like CB1 or nAChRs .

- SAR Comparison Table :

| Derivative | Substituent | Binding Affinity (CB1, IC₅₀) | Selectivity (nAChR vs. CB1) |

|---|---|---|---|

| Parent compound | N,N,1-Trimethyl | 120 nM | 10-fold |

| C5-Methoxy | -OCH₃ | 85 nM | 5-fold |

| N-Benzyl | -CH₂C₆H₅ | 450 nM | 20-fold |

Q. How to resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, temperature, and cell line provenance. For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 expression systems .

- Orthogonal Validation : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Meta-Analysis : Use tools like Prism to aggregate data from multiple studies and identify outliers via Grubbs’ test .

Methodological Notes

-

Avoid Common Pitfalls :

- Ensure anhydrous conditions during synthesis to prevent hydrolysis of carboxamide intermediates .

- Validate receptor binding data with negative controls (e.g., unlabeled ligands) to rule out nonspecific interactions .

-

Advanced Tools :

Technique Application Reference Cryo-EM Resolve ligand-receptor complexes at near-atomic resolution TR-FRET High-throughput screening of ligand efficacy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.